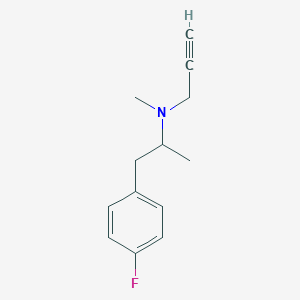

2-Fluoro-4'-hydroxybenzophenone

Vue d'ensemble

Description

Synthesis Analysis

2-Fluoro-4'-hydroxybenzophenone can be synthesized from 3-fluorophenol and phthalic anhydride, which undergoes a reaction to form FHBBA. Subsequently, FHBBA reacts with hydrazine hydrate to produce FDHPZ. This monomer is then used in polycondensation reactions with different reactants such as 4,4′-difluorobenzophenone and bis(4-chlorophenyl) sulfone, leading to polymers with excellent thermal properties and solubility (Xiao et al., 2003).

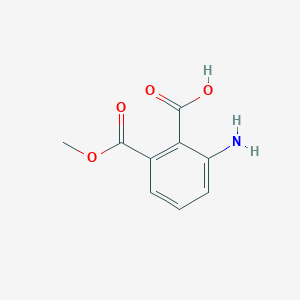

Molecular Structure Analysis

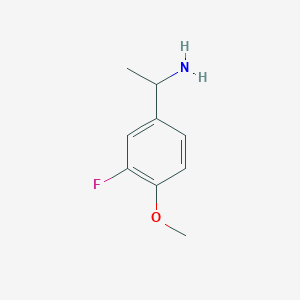

The molecular structure of 2-Fluoro-4'-hydroxybenzophenone has been investigated through spectroscopic methods and theoretical calculations. These studies reveal the compound's electronic, vibrational, and nonlinear optical properties. It exhibits a significant hyperpolarizability value, suggesting its suitability for nonlinear optical applications. Molecular electrostatic potential surface analysis identifies reactive sites of the molecule, which are crucial for its chemical reactivity and application in optical technologies (Pegu et al., 2017).

Chemical Reactions and Properties

2-Fluoro-4'-hydroxybenzophenone undergoes various chemical reactions, including polymerization and nucleophilic aromatic substitution, to form a range of polymers and copolymers. These polymers display high thermal stability, solubility, and potential for application in advanced materials technology. The compound's fluorine atom and hydroxy group contribute to its reactivity, enabling the synthesis of polymers with specific properties tailored for particular applications (Ghassemi et al., 2004).

Applications De Recherche Scientifique

1. Microbiome Research

- Application : The compound is used in the development of the differential fluorescent marking (DFM) strategy, which is employed for tracking synthetic communities and assembly dynamics .

- Method : DFM uses three distinguishable fluorescent proteins in single and double combinations. It’s built on the mini-Tn7 transposon and uses the pTn7-SCOUT plasmid family for modular assembly .

- Results : DFM has no detrimental effects on fitness or community assembly dynamics. It successfully differentiated, quantified, and tracked a diverse six-member SynCom under various complex conditions like root rhizosphere .

2. Fluorescence Research

- Application : 2-Hydroxybenzophenone derivatives are used as ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores based on switchable intramolecular hydrogen bonds and excitation energy-dependent emission .

- Method : A new series of 2-hydroxybenzophenone (BPOH) derivatives substituting with different electron-donating groups are designed and synthesized .

- Results : Dual-emission spectra are observed in solutions indicating their ESIPT character. In solid states, all compounds exhibit a broad emission spectrum when excited at low excitation energy .

3. Crystal Growth

- Application : The organic 4-hydroxybenzophenone single crystal has been grown by the slow evaporation solution growth technique .

- Method : The grown crystal was characterized by the single-crystal X-ray diffraction (XRD), FTIR, FT-Raman, optical (UV–Vis), dielectric, Laser damage threshold, and NLO studies .

- Results : The results of the characterization studies are not provided in the snippet .

4. Nonlinear Optical Applications

- Application : The compound is used in the theoretical investigation of electronic, vibrational, and nonlinear optical properties .

- Method : The study emphasizes on structural, opto-electronic, vibrational and non-linear properties, at electronic structure level, on 4-fluoro-4-hydroxybenzophenone molecule using the first principle calculation .

- Results : The nonlinear optical property of the 4-fluoro-4-hydroxybenzophenone molecule shows that this molecule possesses large nonlinear optical properties which might make it useful for various nonlinear optical applications .

5. Food Packaging

- Application : Benzophenones, including 4-hydroxybenzophenone, are used in food packaging as chemical migrants .

- Method : The use of QuEChERS dispersive SPE as a simple, fast, and quantitative sample preparation method for the GC-MS analysis of benzophenone and 4-hydroxybenzophenone in breakfast cereal has been demonstrated .

- Results : The results of the characterization studies are not provided in the snippet .

6. Chemical Database

- Application : The compound is listed in chemical databases like ChemSpider for reference and research purposes .

- Method : The compound’s structure, properties, spectra, suppliers and links are provided for reference .

- Results : The results of the characterization studies are not provided in the snippet .

7. Cosmetics

- Application : The organic compound 4-hydroxybenzophenone is widely used in cosmetics, like lipstick, facial creams, shampoos .

- Method : It is used as an ingredient in these products .

- Results : The results of the characterization studies are not provided in the snippet .

8. Food Packaging Materials

- Application : 4-hydroxybenzophenone is used in food packaging materials .

- Method : It is used as an intermediator for the synthesis of these materials .

- Results : The results of the characterization studies are not provided in the snippet .

9. Drug Synthesis

Propriétés

IUPAC Name |

(2-fluorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFDJJWFCDGBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382522 | |

| Record name | 2-Fluoro-4'-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4'-hydroxybenzophenone | |

CAS RN |

101969-75-9 | |

| Record name | 2-Fluoro-4'-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)

![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)

![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)